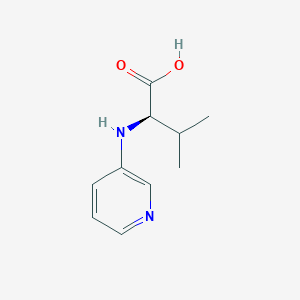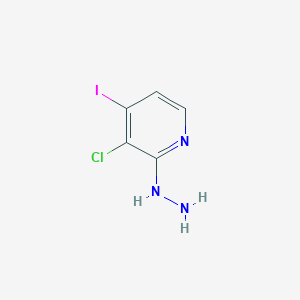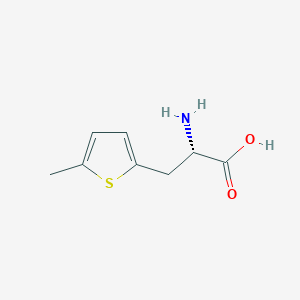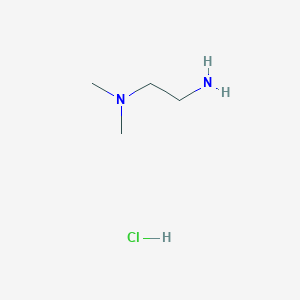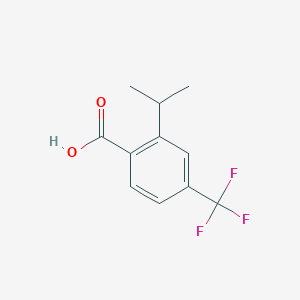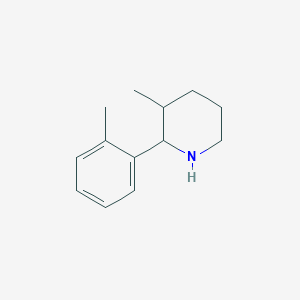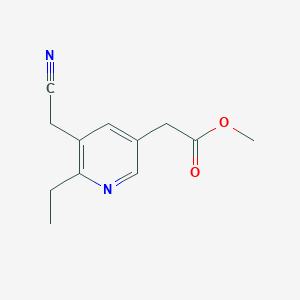
3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci)
描述
3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci) is a chemical compound with a complex structure that includes a pyridine ring, a cyano group, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci) typically involves multi-step organic reactions. One common method includes the reaction of 6-ethyl-3-pyridinecarboxylic acid with cyanomethyl magnesium bromide, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci) can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of 5-Cyanomethyl-6-ethyl-pyridin-3-yl-acetic acid.
Reduction: Formation of 5-Cyanomethyl-6-ethyl-pyridin-3-yl-ethanol.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci) involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
6-Ethyl-3-pyridinecarboxylic acid: Shares the pyridine ring and ethyl group but lacks the cyano and ester groups.
5-Cyanomethyl-3-pyridinecarboxylic acid: Contains the cyano group but lacks the ethyl group and ester functionality.
Uniqueness
3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci) is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
methyl 2-[5-(cyanomethyl)-6-ethylpyridin-3-yl]acetate |
InChI |
InChI=1S/C12H14N2O2/c1-3-11-10(4-5-13)6-9(8-14-11)7-12(15)16-2/h6,8H,3-4,7H2,1-2H3 |
InChI 键 |
BIATVTLGLHQRKF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=N1)CC(=O)OC)CC#N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
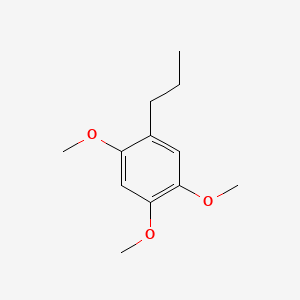
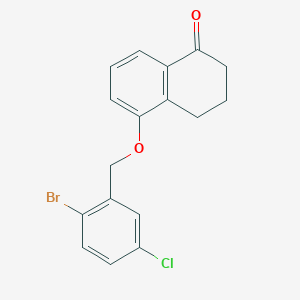
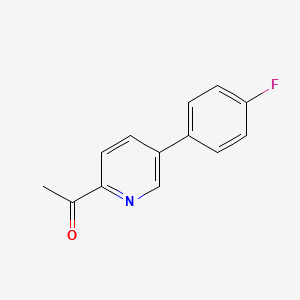
![1-{[7-(Methylsulfonyl)-3,4-dihydro-2H-chromen-2-YL]methyl}pyrrolidine](/img/structure/B8525020.png)
![tert-butyl 9-(2-methylsulfonyloxyethoxy)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8525023.png)
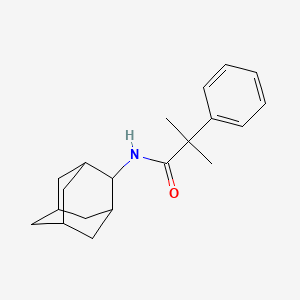
![tert-butyl N-(1-[6-ethylthieno[2,3-d]pyrimidin-4-yl]piperidin-4-yl)carbamate](/img/structure/B8525040.png)
